Cas no 1106750-34-8 (1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide)
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide structure](https://ja.kuujia.com/scimg/cas/1106750-34-8x500.png)
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide 化学的及び物理的性質
名前と識別子
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- 1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
- 1-(4-bromophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- 1-(4-bromophenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
- F0522-0068
- AKOS016372441
- 1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
- 1106750-34-8
- 1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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- インチ: 1S/C18H18BrN2OS.BrH/c19-15-7-9-16(10-8-15)20-13-18(22,14-5-2-1-3-6-14)21-11-4-12-23-17(20)21;/h1-3,5-10,22H,4,11-13H2;1H/q+1;/p-1
- InChIKey: KRPWZRNCDYEGIF-UHFFFAOYSA-M
- ほほえんだ: OC1(C2C=CC=CC=2)C[N+](C2C=CC(Br)=CC=2)=C2SCCCN12.[Br-]
計算された属性
- せいみつぶんしりょう: 469.94861g/mol
- どういたいしつりょう: 467.95066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 472
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0522-0068-20μmol |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-5mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-30mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-1mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-4mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-10mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-2μmol |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-2mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-3mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0522-0068-25mg |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide |
1106750-34-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide 関連文献
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-
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-
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-
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-
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-
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-
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-
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-
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1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromideに関する追加情報
1-(4-Bromophenyl)-3-Hydroxy-3-Phenyl-2H,3H,5H,6H,7H-1-Imidazo[2,1-B][1,3]Thiazin-1-Ylium Bromide: A Comprehensive Overview
The compound 1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide, with the CAS number 1106750-34-8, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The molecule consists of a bromine-substituted phenyl group attached to an imidazo[2,1-b][1,3]thiazin ring system, which is further functionalized with a hydroxyl group and a phenyl substituent. The bromide counterion adds to the compound's versatility in various chemical reactions and applications.
Recent studies have highlighted the importance of heterocyclic compounds like imidazo[2,1-b][1,3]thiazin in the development of bioactive molecules. The presence of nitrogen and sulfur atoms in the ring structure contributes to its unique electronic properties and reactivity. Researchers have explored the potential of this compound as a precursor for synthesizing more complex structures with enhanced pharmacological activities. For instance, its ability to act as a scaffold for drug design has been demonstrated in several recent publications.
The synthesis of 1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. The use of bromine substituents in the phenyl ring facilitates these reactions by activating specific positions for further functionalization. This approach has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for anti-inflammatory and anticancer agents due to its ability to modulate key cellular pathways. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on its role as an intermediate in the synthesis of more complex heterocycles with tailored properties.
The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity. These methods have been refined in recent studies to provide more accurate data on the compound's physical and chemical properties.
In conclusion, 1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,b][b][b][b][b][b][b]thiazin-ylium bromide represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and versatile functional groups make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and properties of this compound,
its role in both academic research and industrial applications is expected to grow significantly.
1106750-34-8 (1-(4-bromophenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1-imidazo[2,1-b][1,3]thiazin-1-ylium bromide) 関連製品
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